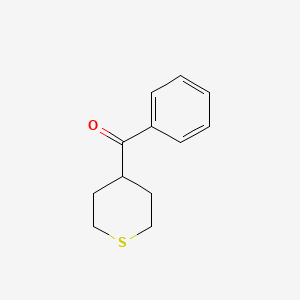
phenyl(thian-4-yl)methanone
Descripción general
Descripción
Phenyl(thian-4-yl)methanone: is an organic compound that belongs to the class of aryl ketones It consists of a phenyl group attached to a thian-4-yl group through a methanone (carbonyl) linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: One common method for synthesizing phenyl(thian-4-yl)methanone involves the Friedel-Crafts acylation of thiophene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Alternative Methods: Other synthetic routes may include the use of different acylating agents or catalysts to achieve the desired product with varying yields and purities.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes with optimized reaction conditions to maximize yield and minimize waste. Continuous flow reactors and advanced purification techniques may be employed to ensure high-quality product output .
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol, phenyl(thian-4-yl)methanol.
Common Reagents and Conditions:
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl(thian-4-yl)methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which phenyl(thian-4-yl)methanone and its derivatives exert their effects often involves interaction with specific molecular targets:
Comparación Con Compuestos Similares
Phenyl(thian-4-yl)methanone can be compared with other aryl ketones and thian-4-yl derivatives:
Propiedades
Número CAS |
515154-39-9 |
|---|---|
Fórmula molecular |
C12H14OS |
Peso molecular |
206.31 g/mol |
Nombre IUPAC |
phenyl(thian-4-yl)methanone |
InChI |
InChI=1S/C12H14OS/c13-12(10-4-2-1-3-5-10)11-6-8-14-9-7-11/h1-5,11H,6-9H2 |
Clave InChI |
UEOGIEBMJRBYIC-UHFFFAOYSA-N |
SMILES |
C1CSCCC1C(=O)C2=CC=CC=C2 |
SMILES canónico |
C1CSCCC1C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














